molecular formula C10H15N3O4S2 B12108551 4-(1-piperazinylsulfonyl)Benzenesulfonamide

4-(1-piperazinylsulfonyl)Benzenesulfonamide

Cat. No.: B12108551
M. Wt: 305.4 g/mol
InChI Key: CATPRPFJRXCNSX-UHFFFAOYSA-N
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Description

4-(1-piperazinylsulfonyl)Benzenesulfonamide is a chemical compound with the molecular formula C10H15N3O4S2 It is known for its applications in various fields, including medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-piperazinylsulfonyl)Benzenesulfonamide typically involves the reaction of piperazine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1-piperazinylsulfonyl)Benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has notable applications across several domains:

Medicinal Chemistry

  • Antiviral Activity : Research indicates that derivatives of benzenesulfonamide, including 4-(1-piperazinylsulfonyl)benzenesulfonamide, exhibit significant antiviral properties, particularly against HIV-1. Compounds derived from this structure have shown improved potency and selectivity indices in inhibiting HIV replication .
  • Cancer Treatment : The compound has been studied for its potential as an anticancer agent. Its mechanism involves the inhibition of carbonic anhydrase, which can affect tumor growth and intraocular pressure in glaucoma . Additionally, compounds based on this scaffold have demonstrated cytotoxicity against various cancer cell lines .

Biological Research

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, particularly targeting carbonic anhydrase. This inhibition can lead to physiological effects beneficial in treating conditions like glaucoma and certain cancers .
  • Insulin Sensitization : Derivatives of this compound are being explored as alternatives to traditional thiazolidinediones for treating type 2 diabetes mellitus due to their potential for reduced side effects while maintaining efficacy .

Industrial Applications

  • Chemical Synthesis : It serves as a building block in synthesizing more complex molecules and specialty chemicals within pharmaceutical industries.
  • Research Tools : The compound is utilized in proteomics research, indicating its relevance in biochemical studies .

Case Study 1: Antiviral Properties

A study focused on the design and synthesis of benzenesulfonamide derivatives revealed that certain compounds exhibited anti-HIV-1 activity significantly better than existing treatments. For instance, compound 11l was noted for its high potency against HIV-1 strains, demonstrating a dual-stage inhibition profile that enhances its therapeutic potential .

Case Study 2: Cancer Treatment

In a comparative analysis of various sulfonamide derivatives, compounds containing the piperazine moiety were evaluated for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The results indicated that these compounds could induce apoptosis and cell cycle arrest, highlighting their potential as anticancer agents .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntiviral agent against HIVCompound 11l showed enhanced anti-HIV activity
Biological ResearchEnzyme inhibition (carbonic anhydrase)Significant reduction in tumor growth observed
Industrial ApplicationsBuilding block for complex moleculesUtilized in the synthesis of specialty chemicals
Diabetes ManagementInsulin sensitizationPotential alternative to thiazolidinediones

Mechanism of Action

The mechanism of action of 4-(1-piperazinylsulfonyl)Benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-piperazinyl)benzenesulfonamide
  • 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Uniqueness

4-(1-piperazinylsulfonyl)Benzenesulfonamide is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications .

Biological Activity

4-(1-piperazinylsulfonyl)benzenesulfonamide, also known as a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, particularly enzymes such as carbonic anhydrases. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N3O4S2, with a molecular weight of 305.4 g/mol. It is characterized by the presence of dual functional groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H15N3O4S2
Molecular Weight305.4 g/mol
IUPAC Name4-piperazin-1-ylsulfonylbenzenesulfonamide
InChIInChI=1S/C10H15N3O4S2/c11-18(14,15)9-1-3-10(4-2-9)19(16,17)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15)

The primary mechanism of action for this compound involves its role as a carbonic anhydrase inhibitor . By binding to the active site of carbonic anhydrase enzymes (specifically isoforms hCA I, II, IX, and XII), this compound inhibits the conversion of carbon dioxide to bicarbonate. This inhibition can have significant physiological effects, including:

  • Reduction of intraocular pressure : Beneficial in treating glaucoma.
  • Inhibition of tumor growth : Potential application in cancer therapy.

Antitumor Activity

Recent studies have shown that derivatives of this compound exhibit promising antitumor properties. For instance, research highlighted the effect of related compounds on tumor cell proliferation and migration. The study demonstrated that these compounds could induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels and lipid peroxidation in cancer cells .

Enzyme Inhibition Studies

A comprehensive evaluation of sulfonamide derivatives has indicated their effectiveness as selective inhibitors for human carbonic anhydrase isoforms. The synthesized compounds showed low nanomolar inhibitory activity against hCA II and tumor-associated isoforms hCA IX and XII . The structure-activity relationship (SAR) studies suggest that modifications to the piperazine ring can enhance selectivity and potency against specific isoforms.

Study 1: Inhibition of Tumor Cell Growth

A study investigated the effects of a piperazine-containing sulfonamide on various cancer cell lines. The results indicated a significant reduction in cell viability and migration capabilities when treated with the compound. The mechanism was linked to the downregulation of key proteins involved in cell survival and proliferation .

Study 2: Selectivity Against Carbonic Anhydrase Isoforms

Research focusing on the inhibition profiles of different benzenesulfonamide derivatives revealed that certain modifications led to enhanced selectivity for hCA IX over hCA I and II. This selectivity is crucial for developing targeted therapies with reduced side effects .

Properties

Molecular Formula

C10H15N3O4S2

Molecular Weight

305.4 g/mol

IUPAC Name

4-piperazin-1-ylsulfonylbenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S2/c11-18(14,15)9-1-3-10(4-2-9)19(16,17)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15)

InChI Key

CATPRPFJRXCNSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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